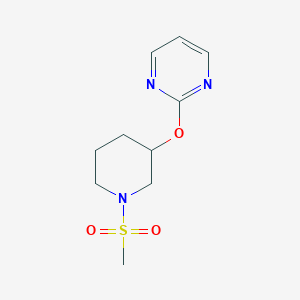

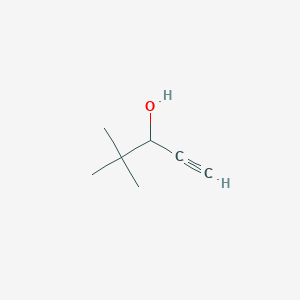

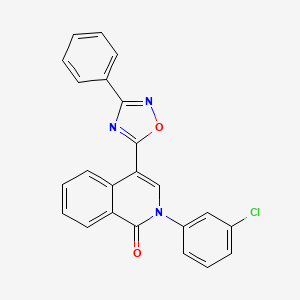

![molecular formula C19H16N6O B2579638 1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea CAS No. 1311777-18-0](/img/structure/B2579638.png)

1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea” is a complex organic molecule. It contains a pyridine ring and a quinoline ring, both of which are common structures in many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The presence of a pyridine ring and a quinoline ring suggests that the compound may have interesting chemical properties .Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions. For example, the reaction of hetaryl ureas with alcohols has been shown to proceed through the intermediate formation of hetaryl isocyanates . This reaction can be used to synthesize a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Compounds with a urea derivative structure have been synthesized and evaluated for their antimicrobial activities against various microorganisms. These studies have identified compounds with broad-spectrum activity, offering potential for the development of new antimicrobial agents. For example, derivatives have been tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with minimum inhibitory concentrations (MIC) values indicating promising antibacterial properties (Buha et al., 2012).

Fluorescent Sensors

Research on urea derivatives has also led to the development of novel fluorescent dyes and sensors. These compounds can act as sensors for the fluorescence detection of small inorganic cations in highly polar solvents, utilizing mechanisms such as electron transfer which is influenced by the complexation with inorganic cations. This has applications in the detection and quantification of ions like lithium, sodium, barium, magnesium, calcium, and zinc, with significant implications for analytical chemistry and environmental monitoring (Mac et al., 2010).

Inhibition of Cellular Pathways

Certain quinoline derivatives have been synthesized to act as inhibitors for specific cellular pathways, such as the Transforming Growth Factor Beta Type I Receptor (TβR-I) kinase domain. These inhibitors have shown potency in enzyme assays and cell-based assays, indicating their potential use in therapeutic applications targeting diseases modulated by TβR-I activity (Li et al., 2004).

Zukünftige Richtungen

The synthesis and study of this compound and similar compounds could be a promising area of research. The potential biological activity of these compounds, as suggested by the reported activity of similar compounds , makes them interesting targets for further investigation. The development of environmentally friendly synthesis methods for these compounds is also an important area of research .

Eigenschaften

IUPAC Name |

1-pyridin-4-yl-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c26-19(22-16-6-10-20-11-7-16)23-17-8-12-25(24-17)13-15-4-1-3-14-5-2-9-21-18(14)15/h1-12H,13H2,(H2,20,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCKUDHAPVUCBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN3C=CC(=N3)NC(=O)NC4=CC=NC=C4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2579560.png)

![3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2579565.png)

![2-[(3-Fluorophenyl)methyl]-2-methyloxirane](/img/structure/B2579574.png)

![(E)-3-(2-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579577.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2579578.png)